
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one" is part of a broader class of 1,2,4-triazine derivatives, known for their versatile applications in medicinal chemistry due to their biological and pharmacological properties. These compounds have been extensively explored for their potential as antimicrobial, anticancer, and enzyme inhibitor agents due to their unique structural features and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves multi-step reactions, starting with the construction of the triazine ring followed by functionalization at various positions to introduce different substituents, such as fluorobenzyl and fluorophenyl groups. For example, compounds similar in structure to the target molecule have been synthesized through reactions involving carbon disulfide, benzyl bromide, and ammonia or through cyclization reactions of precursors with specific reagents under controlled conditions (Hwang et al., 2006).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one and its derivatives have been investigated for their potential as antibacterial agents. The incorporation of fluorine and other pharmacophores in these compounds has led to the synthesis of molecules with promising antibacterial activities, particularly at concentrations around 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antioxidant Agents
Novel fluorine-substituted α-amino phosphonic acids containing the 1,2,4-triazin-5-one moiety have been developed and evaluated for their antioxidant properties. These compounds, synthesized through various chemical reactions, have been found to exhibit significant antioxidant activities, surpassing other synthesized systems (Makki, Abdel-Rahman, & Alharbi, 2018).
Anti-HIV-1 and CDK2 Inhibitors
Certain fluorine-substituted 1,2,4-triazinones have been identified as potential inhibitors of HIV-1 and CDK2, important targets in HIV treatment and cancer therapy, respectively. Specific compounds in this class have demonstrated dual anti-HIV and anticancer activities, highlighting their therapeutic potential (Makki, Abdel-Rahman, & Khan, 2014).
Antimicrobial Agents
New fluorine-substituted amino compounds with 1,2,4-triazin-3-yl moieties have shown significant antimicrobial activities. These compounds, which include both nitro and fluorine elements, have been synthesized through a series of chemical reactions and have been evaluated as effective antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Molluscicidal Agents
Certain fluorine/phosphorus-substituted derivatives of 6-(2'-amino phenyl)-3-thioxo-1,2,4-triazin-5(2H, 4H)one have been developed as molluscicidal agents against snails responsible for Bilharziasis diseases. This application demonstrates the potential use of these compounds in public health, particularly in controlling disease vectors (Al-Romaizan, Makki, & Abdel-Rahman, 2014).
Enzymetic Effect in Biological Systems
A class of α-amino acids bearing the 1,2,4-triazinone moiety has been synthesized and shown to have a significant enzymatic effect as cellobiase agents against certain fungi. This highlights the potential of these compounds in modulating biological processes (Bakhotmah, 2015).
CDK2 Inhibitors of Tumor Cell
New fluorine compounds bearing the 1,2,4-triazino[4,3-b]-1,2,4-triazin-8-one moiety have been synthesized and evaluated as CDK2 inhibitors of tumor cells, demonstrating potential applications in cancer therapy (Al-Otaibi & Bakhotmah, 2020).
Eigenschaften
IUPAC Name |
3-(4-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c17-11-3-1-10(2-4-11)9-14-15(23)20-16(22-21-14)19-13-7-5-12(18)6-8-13/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXRRTXBHBWBQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-fluorobenzyl)-3-((4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


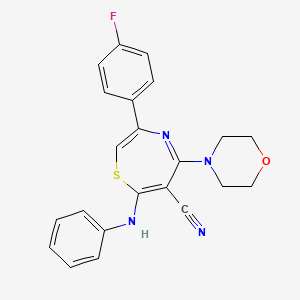
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)

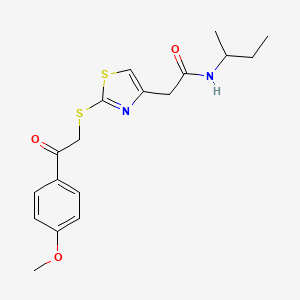
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
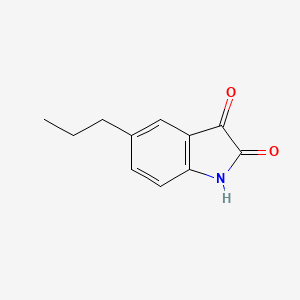
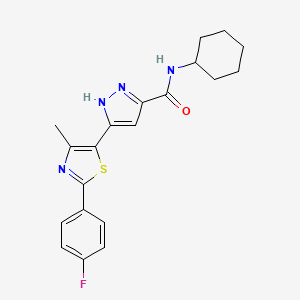
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
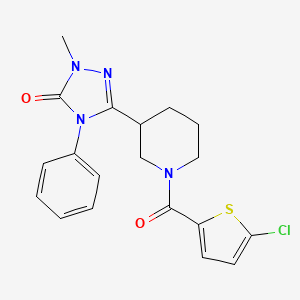
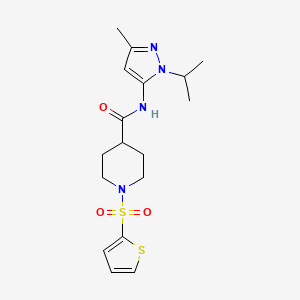
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

